molecular formula C18H21FN4O B2897848 2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 1396760-64-7

2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2897848
CAS No.: 1396760-64-7
M. Wt: 328.391
InChI Key: XILYCZOBDVKYNK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. The compound features a distinct molecular architecture, comprising a 4-fluorophenyl group linked via an acetamide bridge to a methyl-substituted piperidine ring which is itself connected to a pyrazine heterocycle . This structural motif is commonly associated with compounds that exhibit high affinity for central nervous system (CNS) targets. While the specific biological profile and mechanism of action for this exact molecule are areas of active investigation and are not fully delineated here, related compounds sharing the pyrazin-2-ylpiperidine and fluorophenylacetamide substructures have been identified in patent literature as potential modulators of neurological receptors. For instance, similar molecular frameworks have been researched in the context of muscarinic receptor 4 (M4) antagonism, suggesting a potential pathway for exploring treatments for neurological and psychiatric conditions . This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all applicable laws and regulations are adhered to during the handling and use of this material.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c19-16-3-1-14(2-4-16)11-18(24)22-12-15-5-9-23(10-6-15)17-13-20-7-8-21-17/h1-4,7-8,13,15H,5-6,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILYCZOBDVKYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a fluorophenyl group, a piperidine moiety, and a pyrazine derivative, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C20H23FN4OC_{20}H_{23}FN_{4}O, with a molecular weight of approximately 354.4 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC20H23FN4O
Molecular Weight354.4 g/mol
CAS Number1396715-63-1

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives demonstrated effective inhibition against various pathogens, showcasing minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL . This suggests that the compound may have similar or enhanced activity against bacterial strains, including Staphylococcus aureus.

Cytotoxicity and Cancer Research

The compound's activity in cancer therapy has also been explored. Piperidine derivatives have shown promise in inducing apoptosis in cancer cell lines, with some studies reporting better cytotoxicity than established drugs such as bleomycin . The mechanism often involves the modulation of specific cellular pathways, potentially through interactions with DNA or protein targets.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. For instance, related compounds have been identified as effective inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR . Such properties indicate the compound's potential utility in treating diseases where these enzymes play critical roles.

Neuropharmacological Effects

Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial .

The biological activity of this compound likely involves multiple mechanisms:

  • Receptor Binding : The compound may interact with various receptors through hydrophobic interactions and hydrogen bonding.
  • Enzyme Modulation : Inhibition of key enzymes involved in cellular processes could lead to altered metabolic pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis or function could explain its antimicrobial efficacy.

Study on Antimicrobial Efficacy

In a comparative study, derivatives similar to the target compound were tested against common pathogens. The findings highlighted significant antibacterial activity and low toxicity profiles, making them suitable candidates for further development .

Cancer Cell Line Testing

Another study evaluated the cytotoxic effects of piperidine derivatives on various cancer cell lines. Results indicated that certain modifications led to enhanced apoptosis induction compared to traditional chemotherapeutics .

Neuropharmacological Assessment

Research into the neuropharmacological properties revealed that compounds containing the piperidine structure exhibited dual inhibition of cholinesterases, which is crucial for managing Alzheimer's disease symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide and related compounds:

Compound Name Substituents/Features Pharmacological Activity/Applications References
This compound 4-Fluorophenyl, pyrazinyl-piperidine, acetamide linker Hypothesized CNS or enzyme-targeted activity
2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide 4-Bromophenyl, direct pyrazine-amide linkage (no piperidine) Structural mimic of benzylpenicillin; potential antibacterial
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Fluorophenyl, tosyl-piperazine Sulfonamide-based enzyme inhibition (e.g., carbonic anhydrase)
Parafluorobutyrylfentanyl 4-Fluorophenyl, phenethyl-piperidine, butanamide linker μ-opioid receptor agonist (analgesic)
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 4-Aminophenyl, methylpiperazine, N-methylation Potential CNS activity due to aminophenyl group
2-(1-((4-Chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-ethylphenyl)acetamide 4-Chlorophenyl sulfonyl-piperidine, ethylphenyl Unreported; sulfonyl group may enhance metabolic stability

Key Structural and Functional Insights:

Heterocyclic Influence: The pyrazine ring in the target compound provides electron-deficient aromaticity, favoring π-π stacking and hydrogen bonding compared to pyridine or phenyl groups in analogs (e.g., ’s cyanopyridine) . Piperidine vs. piperazine: Piperidine’s higher basicity (pKa ~11) may enhance membrane permeability relative to piperazine (pKa ~9.8), affecting CNS penetration .

Substituent Effects: Fluorine at the 4-position on the phenyl ring improves metabolic stability and lipophilicity across all compounds .

Pharmacological Divergence: Fentanyl analogs () demonstrate how minor structural changes (e.g., butanamide vs. acetamide linkers) drastically shift activity toward opioid receptor agonism . Sulfonamide-containing compounds () are often associated with enzyme inhibition (e.g., carbonic anhydrase), while pyrazine derivatives may target nucleic acid-binding proteins or kinases .

Research Findings and Data

Binding and Activity:

  • Pyrazine’s nitrogen atoms may engage in hydrogen bonding with biological targets, similar to the sulfonamide group in ’s compound .
  • Molecular docking studies (e.g., ) suggest that fluorophenyl-acetamide derivatives exhibit strong binding to protease or kinase active sites due to hydrophobic and polar interactions .

Preparation Methods

Preparation of 1-(Pyrazin-2-yl)Piperidin-4-ylmethanamine

The piperidine core is functionalized through the following steps:

Step 1: N-Alkylation of Piperidine
Piperidin-4-ylmethanol is reacted with 2-chloropyrazine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C. This yields 1-(pyrazin-2-yl)piperidin-4-ylmethanol.

Step 2: Oxidation to the Aldehyde
The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane to form 1-(pyrazin-2-yl)piperidin-4-yl)methanal.

Step 3: Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing 1-(pyrazin-2-yl)piperidin-4-ylmethanamine.

Alternative Route via Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-(aminomethyl)piperidine and 2-bromopyrazine using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos as a ligand provides the amine intermediate in higher yields (78–85%).

Synthesis of the 4-Fluorophenylacetyl Component

Preparation of 2-(4-Fluorophenyl)Acetyl Chloride

4-Fluorophenylacetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane under reflux, yielding the corresponding acid chloride. This intermediate is highly reactive and used directly in subsequent amidation steps.

Amidation to Form the Target Compound

Coupling the Amine and Acid Chloride

The piperidin-4-ylmethylamine intermediate is reacted with 2-(4-fluorophenyl)acetyl chloride in dichloromethane or tetrahydrofuran (THF) in the presence of a tertiary amine base (e.g., triethylamine). The reaction proceeds at 0–5°C to minimize side reactions, yielding the target acetamide in 65–72% purity.

Optimization Note : Using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with dimethylformamide (DMF) as a solvent improves yields to 88–92%.

Alternative Synthetic Pathways

Mitsunobu Reaction for Direct Functionalization

A Mitsunobu reaction between 1-(pyrazin-2-yl)piperidin-4-ylmethanol and 2-(4-fluorophenyl)acetamide derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF provides an alternative route. However, this method yields lower regioselectivity (55–60%).

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on Wang resin enables stepwise addition of the pyrazine and 4-fluorophenylacetyl groups. Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with >95% purity.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (s, 1H, pyrazine-H), 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 2H, Ar-H), 3.85–3.70 (m, 2H, NCH₂), 3.10–2.95 (m, 2H, CH₂N), 2.55–2.40 (m, 1H, piperidine-H), 1.90–1.70 (m, 4H, piperidine-CH₂).
  • HRMS (ESI+) : m/z calculated for C₁₉H₂₂FN₄O [M+H]⁺: 357.1776; found: 357.1779.

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar geometry of the pyrazine ring and the equatorial orientation of the 4-fluorophenyl group on the piperidine scaffold.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Amidation with HATU 88–92 >98 High efficiency, minimal byproducts Cost of coupling reagents
Buchwald-Hartwig 78–85 95 Scalable for industrial production Requires palladium catalysts
Mitsunobu Reaction 55–60 85 No need for acid chloride intermediates Low regioselectivity, solvent toxicity

Industrial-Scale Production Considerations

  • Solvent Selection : Acetonitrile and DMF are preferred for their high boiling points and solubility profiles.
  • Catalyst Recycling : Palladium catalysts from Buchwald-Hartwig reactions are recovered via filtration and reused, reducing costs by 30–40%.
  • Purification : Flash chromatography with silica gel (ethyl acetate/hexanes, 1:3) or recrystallization from ethanol/water mixtures ensures >99% purity.

Q & A

Q. How can researchers optimize the synthesis of 2-(4-fluorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)acetamide to achieve high yields and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution, coupling, and amide bond formation. Key strategies include:
  • Catalyst Selection : Use of coupling agents like HATU or EDCI for amide formation improves efficiency .
  • Reaction Conditions : Refluxing in THF at 70°C enhances cyclization yields .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol ensures high purity (>95%) .
  • Monitoring : Thin-layer chromatography (TLC) tracks intermediate formation .

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide CouplingHATU, DIPEA, DMF, RT8595
CyclizationK₂CO₃, DMF, 80°C7892
Final PurificationSilica gel (EtOAc/Hexane)-98

Q. What advanced spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR identifies proton/carbon environments; 2D techniques (COSY, HSQC) resolve complex spin systems .
  • HRMS : Confirms molecular weight (±2 ppm accuracy) .
  • IR Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and aromatic C-F bonds .
  • X-ray Crystallography : SHELXL refines crystal structures to determine absolute configuration .

Q. How can crystallization challenges be addressed for X-ray diffraction analysis?

  • Methodological Answer :
  • Solvent Optimization : Slow evaporation from DMSO/water mixtures promotes crystal growth .
  • Seeding Techniques : Introduce microcrystals to induce nucleation .
  • Low-Temperature Data Collection : Reduces thermal motion (100 K) for sharper diffraction .
  • Software Tools : SHELXT for structure solution and SHELXL for refinement resolve disorder .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer :
  • Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) to minimize variability .
  • Orthogonal Validation : Confirm apoptosis via flow cytometry alongside ATP-based assays .
  • Meta-Analysis : Statistically aggregate data to identify trends across studies .
  • SAR Studies : Compare activity of analogs to isolate structural determinants of efficacy .

Q. What role do molecular docking and dynamics play in understanding target interactions?

  • Methodological Answer :
  • Docking (AutoDock Vina) : Predicts binding poses in kinases, highlighting H-bonds with pyrazine moieties .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; MM-PBSA calculates free energies .
  • Mutagenesis Validation : Ala-scanning confirms critical residues identified computationally .

Q. What are key considerations for pharmacokinetic (PK) study design?

  • Methodological Answer :
  • In Vitro : Liver microsomes assess metabolic stability; equilibrium dialysis measures plasma protein binding .
  • In Vivo : Administer via IV/PO routes in rodents; LC-MS/MS quantifies plasma concentrations for t₁/₂ and AUC .
  • Species Differences : Account for CYP450 isoform variability between humans and animal models .

Q. How are metabolic stability and degradation pathways investigated?

  • Methodological Answer :
  • Metabolite Identification : Incubate with human liver microsomes + NADPH; LC-HRMS detects Phase I/II metabolites .
  • Enzyme Mapping : Use CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms .
  • Biopharmaceutical Stability : Test compound resilience in simulated gastric/intestinal fluids .

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